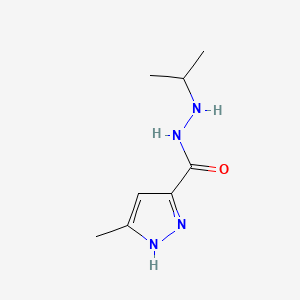

3-methyl-N'-(propan-2-yl)-1H-pyrazole-5-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methyl-N'-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This compound is characterized by the presence of a methyl group at the 3-position, an isopropyl group at the nitrogen atom, and a carbohydrazide functional group at the 5-position.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 3-methyl-1H-pyrazole-5-carboxylic acid and isopropyl hydrazine.

Reaction Conditions: The reaction involves the formation of an amide bond between the carboxylic acid and hydrazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like thionyl chloride or carbonyldiimidazole (CDI) to facilitate the formation of the amide bond.

Purification: The product is purified by recrystallization from an appropriate solvent, such as ethyl acetate or dichloromethane.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, catalyst, and reaction conditions is optimized to maximize yield and minimize by-products. The purification process may involve techniques such as column chromatography or crystallization.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the methyl group to a carboxylic acid.

Reduction: Reduction reactions can convert the carbohydrazide group to a hydrazine derivative.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.

Major Products Formed:

Oxidation Products: 3-Methyl-1H-pyrazole-5-carboxylic acid.

Reduction Products: Hydrazine derivatives of the carbohydrazide group.

Substitution Products: Various substituted pyrazoles depending on the reagents used.

Aplicaciones Científicas De Investigación

Research indicates that pyrazole derivatives, including 3-methyl-N'-(propan-2-yl)-1H-pyrazole-5-carbohydrazide, exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, a study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antibacterial agent.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. In vitro studies indicated a reduction in pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases.

- Anticancer Potential : Preliminary studies have suggested that this compound may inhibit cancer cell proliferation. Specific assays have shown cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.

Agricultural Applications

The compound also shows promise in agricultural applications:

- Pesticidal Properties : Research has indicated that pyrazole derivatives can act as effective pesticides. The specific structure of this compound may enhance its efficacy against certain pests while minimizing toxicity to non-target organisms.

Material Science Applications

In materials science, this compound has potential uses in:

- Polymer Chemistry : Its reactive hydrazide functional group allows for incorporation into polymer matrices, potentially enhancing the mechanical properties of materials. Studies are ongoing to explore its use as a cross-linking agent in polymer synthesis.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a new antibacterial agent.

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects were assessed using human cell lines stimulated with lipopolysaccharides (LPS). The treatment with this compound resulted in a marked decrease in interleukin levels, showcasing its mechanism of action in reducing inflammation.

Mecanismo De Acción

The mechanism by which 3-methyl-N'-(propan-2-yl)-1H-pyrazole-5-carbohydrazide exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparación Con Compuestos Similares

Pyrazole: The parent compound without any substituents.

3-Methyl-1H-pyrazole-5-carboxylic acid: The carboxylic acid derivative without the hydrazide group.

Isopropyl hydrazine: The hydrazine derivative without the pyrazole ring.

Uniqueness: 3-Methyl-N'-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is unique due to its combination of the pyrazole ring, methyl group, isopropyl group, and carbohydrazide functional group, which provides it with distinct chemical and biological properties compared to its simpler analogs.

Actividad Biológica

3-methyl-N'-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H14N4O with a molecular weight of 182.22 g/mol. The structure features a pyrazole ring, which is known for its versatility in biological applications.

1. Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit promising anticancer properties. A study demonstrated that modifications of the pyrazole structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives have shown significant activity against breast cancer cells (MCF-7 and MDA-MB-231), with some compounds displaying synergistic effects when combined with doxorubicin .

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. In vivo models have shown that certain compounds can reduce inflammation significantly. For example, compounds derived from pyrazole have been tested in carrageenan-induced edema models, leading to notable reductions in swelling comparable to standard anti-inflammatory drugs like indomethacin .

3. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have reported effective inhibition against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent . The compound's mechanism may involve disrupting microbial cell membranes, leading to cell lysis.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Significant cytotoxicity in MCF-7 cells | , |

| Anti-inflammatory | Comparable effects to indomethacin | , |

| Antimicrobial | Effective against E. coli and fungi | , |

Case Study: Anticancer Efficacy

A specific study evaluated the anticancer efficacy of a series of pyrazole derivatives, including this compound. The results indicated a dose-dependent response in inhibiting cancer cell proliferation, with IC50 values suggesting high potency against several cancer types .

Case Study: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory mechanism was elucidated through the inhibition of nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). The compound exhibited significant reductions in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Propiedades

IUPAC Name |

5-methyl-N'-propan-2-yl-1H-pyrazole-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-5(2)9-12-8(13)7-4-6(3)10-11-7/h4-5,9H,1-3H3,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLLXPRFLJCZFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(=O)NNC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.